1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride (CAS 143254-82-4) is a highly reactive, bifunctional acylating agent and a critical pharmaceutical intermediate. Structurally, it features a lipophilic bipiperidine core terminating in a carbamoyl chloride moiety, formulated as a stable hydrochloride salt. In industrial procurement, it is primarily sourced as the essential building block for synthesizing the antineoplastic agent Irinotecan (CPT-11), where it is used to attach a bulky, water-solubilizing side chain to the 10-hydroxyl group of the highly insoluble SN-38 (7-ethyl-10-hydroxycamptothecin) core. The compound typically presents as a white to off-white crystalline solid that exhibits good solubility in polar organic solvents like dichloromethane and acetonitrile, allowing for homogeneous acylation reactions under basic conditions. For technical buyers, the procurement value of this specific compound lies in its ability to deliver the bipiperidine moiety in a single, high-yielding step while avoiding the severe handling risks and stoichiometric variability associated with handling phosgene or triphosgene in the primary API reactor [1].
Substituting the isolated 1-chlorocarbonyl-4-piperidinopiperidine hydrochloride with its free base equivalent, or attempting to generate the carbamoyl chloride in situ during API synthesis, introduces severe process liabilities. The free base of this compound contains both a highly electrophilic carbamoyl chloride and a nucleophilic basic nitrogen on the distal piperidine ring; without protonation, these groups rapidly undergo intermolecular self-condensation and polymerization, destroying the reagent's assay value during storage. Furthermore, process chemists attempting to bypass the procurement of this pre-formed intermediate by reacting 4-piperidinopiperidine with triphosgene directly in the presence of the high-value SN-38 precursor often encounter depressed yields and complex impurity profiles. In-situ generation creates competing side reactions, variable stoichiometry, and residual phosgene-related byproducts that complicate the downstream chromatographic purification of the final Irinotecan API, making the pre-formed, highly purified (>98% HPLC) hydrochloride salt the only viable choice for reproducible, GMP-compliant manufacturing[1].
The primary procurement driver for 1-chlorocarbonyl-4-piperidinopiperidine hydrochloride is its impact on the conversion yield of the expensive SN-38 precursor into Irinotecan. Historical and unoptimized in-situ condensation methods often stall at conversion yields of 60-65% due to the poor solubility of the reacting compounds and competing side reactions. In contrast, utilizing the pre-formed, highly purified hydrochloride salt in optimized solvent systems (e.g., acetonitrile or dichloromethane with pyridine/triethylamine) drives the condensation reaction to 80-95% molar yield [1]. This substantial increase in yield directly reduces the consumption of the high-cost SN-38 starting material.
| Evidence Dimension | Molar yield of Irinotecan from SN-38 |
| Target Compound Data | 80-95% yield using pre-formed hydrochloride salt |
| Comparator Or Baseline | 60-65% yield using unoptimized or in-situ methods |
| Quantified Difference | Up to a 30% absolute increase in API conversion yield |
| Conditions | Condensation reaction in aprotic solvents (acetonitrile/DCM) with amine bases at 30-60°C |
A 20-30% increase in conversion yield for a high-value API intermediate like SN-38 fundamentally alters the cost-of-goods-sold (COGS) for commercial Irinotecan manufacturing.
The structural design of this reagent necessitates the hydrochloride salt form for commercial viability. The free base of 1-chlorocarbonyl-4-piperidinopiperidine is inherently unstable because the nucleophilic tertiary amine can attack the electrophilic carbamoyl chloride of an adjacent molecule, leading to rapid oligomerization. By formulating the compound as a hydrochloride salt (CAS 143254-82-4), the basic nitrogen is protonated and deactivated, allowing the material to maintain >97-98% HPLC purity over extended storage periods under refrigeration [1]. This stability is critical for maintaining precise 1:1 stoichiometry during API synthesis.
| Evidence Dimension | Storage stability and purity retention |
| Target Compound Data | >97-98% purity maintained under standard refrigerated storage |
| Comparator Or Baseline | Free base (rapid degradation/polymerization) |
| Quantified Difference | Prevention of autocatalytic degradation, enabling commercial shelf-life |
| Conditions | Standard pharmaceutical intermediate storage (2-8°C, dry conditions) |
Procuring the stabilized hydrochloride salt eliminates the risk of batch failures caused by degraded, polymerized acylating agents.
The purity of the carbamoyl chloride reagent directly dictates the impurity profile of the resulting Irinotecan API. Using a highly purified, isolated 1-chlorocarbonyl-4-piperidinopiperidine hydrochloride (>98% purity) minimizes the introduction of unreacted 4-piperidinopiperidine or dimeric phosgene byproducts into the final reaction mixture [1]. This precision prevents the formation of difficult-to-remove related substances (such as Irinotecan Impurity 7) and reduces the burden on downstream silica gel chromatography or recrystallization steps required to meet strict pharmacopeial limits (<0.1% for unknown impurities).
| Evidence Dimension | Downstream API impurity burden |
| Target Compound Data | Isolated reagent allows direct control of stoichiometry and minimizes side-products |
| Comparator Or Baseline | Crude in-situ generation mixtures containing variable residual amines and phosgene derivatives |
| Quantified Difference | Significant reduction in the formation of closely eluting camptothecin analogs |
| Conditions | API final-stage coupling and subsequent purification |
Reducing the impurity burden at the coupling stage decreases the solvent and time costs associated with complex downstream API purification.
The primary industrial application for this compound is as the terminal acylating agent in the commercial manufacturing of Irinotecan Hydrochloride Trihydrate. Because the pre-formed hydrochloride salt delivers high conversion yields (80-95%) and prevents the introduction of phosgene gas into the final API reactor, it is the standard procurement choice for pharmaceutical manufacturers scaling up from the SN-38 intermediate [1].
Beyond Irinotecan, this reagent is utilized in medicinal chemistry to impart aqueous solubility to other lipophilic drug candidates. For example, it is used to synthesize novel prodrugs of flavonoids (e.g., chrysin derivatives) where the attachment of the bipiperidine moiety via a carbamate linkage significantly enhances the molecule's bioavailability and pharmacokinetic profile [2].
In analytical and quality control laboratories, this compound is procured to synthesize specific pharmacopeial reference standards, such as Irinotecan Impurity 7, or stable-isotope labeled internal standards (e.g., Irinotecan-d10). The high purity of the isolated reagent ensures that these analytical standards can be synthesized with the precise isotopic or structural fidelity required for regulatory submissions [1].
Irritant